molecular formula C27H24N6O3 B11305354 N-[4-(acetylamino)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-[4-(acetylamino)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11305354
M. Wt: 480.5 g/mol
InChI Key: IPOBZRYPAOGTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ACETAMIDOPHENYL)-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ACETAMIDOPHENYL)-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenyl, 3-phenyl-2,1-benzoxazole, and propylamine. The synthesis could involve:

    Step 1: Formation of the triazole ring through a cycloaddition reaction.

    Step 2: Coupling of the triazole ring with the benzoxazole derivative.

    Step 3: Introduction of the acetamidophenyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ACETAMIDOPHENYL)-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of “N-(4-ACETAMIDOPHENYL)-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” would depend on its specific biological target. Possible mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Acetamidophenyl Derivatives: Compounds with similar acetamidophenyl groups.

Uniqueness

“N-(4-ACETAMIDOPHENYL)-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-5-PROPYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H24N6O3

Molecular Weight

480.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C27H24N6O3/c1-3-7-24-25(27(35)29-20-12-10-19(11-13-20)28-17(2)34)30-32-33(24)21-14-15-23-22(16-21)26(36-31-23)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3,(H,28,34)(H,29,35)

InChI Key

IPOBZRYPAOGTOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.